molecular formula C15H11FN4O2S B2384917 N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898630-74-5

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2384917
CAS No.: 898630-74-5
M. Wt: 330.34
InChI Key: KJZCZOZYLXNHQL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or an acyl chloride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or microwave-assisted reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives, amines, and other reduced products.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions, particularly those involving sulfur-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Applications in materials science, such as the development of new polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The presence of the fluorophenyl, pyridinyl, and oxadiazole groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(3-bromophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and stability, while the oxadiazole and pyridine moieties are known for their biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13FN4OS
Molecular Weight319.35 g/mol
LogP3.8844
Polar Surface Area41.942 Ų

Synthesis

The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Pyridinyl Group : Achieved via nucleophilic substitution with a pyridine derivative.
  • Attachment of the Fluorophenyl Group : Accomplished through coupling reactions such as Suzuki or Heck reactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring exhibit various levels of antibacterial and antifungal activity. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent activity against pathogens .
  • Mechanism of Action : The proposed mechanism involves inhibition of bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), crucial in fatty acid synthesis .

Anticancer Activity

Research into the anticancer potential has revealed that compounds featuring oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • Cell Line Studies : The compound has been tested against breast, colon, and lung cancer cell lines, demonstrating varying degrees of antiproliferative activity .
  • Structure Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine is essential for enhancing anticancer efficacy. Compounds with similar frameworks have shown apoptosis induction in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for antimicrobial activities, revealing that certain substitutions significantly enhance their effectiveness against multiple bacterial strains .
  • Fluorinated Compounds : A study focused on fluorinated derivatives indicated that compounds similar to this compound exhibited superior growth inhibition in tumor cell lines compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-11-4-1-5-12(7-11)18-13(21)9-23-15-20-19-14(22-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZCZOZYLXNHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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